![molecular formula C13H17N3O2 B2616913 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1284686-48-1](/img/structure/B2616913.png)
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
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Description
“4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1284686-48-1. It has a molecular weight of 247.3 and its IUPAC name is 4-cyclopropyl-2-(1-piperidinyl)-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” is 1S/C13H17N3O2/c17-12(18)10-8-14-13(15-11(10)9-4-5-9)16-6-2-1-3-7-16/h8-9H,1-7H2,(H,17,18). This code represents the molecular structure of the compound .Scientific Research Applications
- Researchers explore the synthesis of substituted piperidines to create novel drug candidates. These derivatives can target specific receptors or enzymes, potentially leading to new therapies .
- In vitro studies have identified this compound as a potent and selective FXR (farnesoid X receptor) agonist. It exhibits robust lipid-modulating properties, lowering LDL (low-density lipoprotein) and triglycerides while increasing HDL (high-density lipoprotein) levels .
- The synthesis of functionally vital pyrimidines, including piperidine derivatives, has been reported. For instance, a Cu-catalyzed [3 + 3] annulation of amidines with saturated ketones yields pyrimidines with anti-inflammatory potential .
- Researchers have discovered quinazoline-based compounds containing a piperidine moiety as PAK4 (p21-activated kinase 4) inhibitors. These compounds exhibit potent inhibition of A549 cell proliferation, migration, and invasion .
- This compound’s pharmacological activity may extend beyond the examples mentioned, warranting further exploration .
- The piperidine ring participates in diverse multicomponent reactions, leading to structurally complex molecules. Researchers use these reactions to efficiently synthesize libraries of compounds for drug screening .
Medicinal Chemistry and Drug Design
FXR Agonism
Anti-Inflammatory Agents
PAK4 Inhibition
Biological Evaluation
Multicomponent Reactions
properties
IUPAC Name |
4-cyclopropyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(18)10-8-14-13(15-11(10)9-4-5-9)16-6-2-1-3-7-16/h8-9H,1-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMIBZMEUNARNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid |
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